

A Spectroscopic Comparison of Thiochromanone 1,1-Dioxide Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Thiochromanone 1,1-dioxide

Cat. No.: B096564

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of various **Thiochromanone 1,1-dioxide** derivatives. The information is supported by experimental data to facilitate analysis and further research.

Thiochromanone and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a range of biological activities including antibacterial, antifungal, and anticancer properties.^{[1][2]} The addition of a 1,1-dioxide group to the thiochromanone core can modulate its electronic properties and biological activity. A thorough spectroscopic analysis is crucial for the structural elucidation and purity assessment of these synthesized compounds. This guide summarizes key spectroscopic data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for a selection of **Thiochromanone 1,1-dioxide** derivatives.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for several **Thiochromanone 1,1-dioxide** derivatives, providing a basis for comparison.

Table 1: ¹H NMR Spectroscopic Data of Thiochromanone Derivatives

Compound Name	Solvent	Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)
6-chloro-4-oxo-N-phenylthiochromane-2-carboxamide (3a)	DMSO-d ₆	10.29 (s, 1H, CONH), 7.86 (t, J = 1.6 Hz, 1H, Ph-H), 7.54 (d, J = 1.2 Hz, 1H, Ph-H), 7.52 (s, 1H, Ph-H), 7.31 (d, J = 1.2 Hz, 2H, Ph-H), 7.29 (d, J = 8.0 Hz, 2H, Ph-H), 7.05 (t, J = 7.2 Hz, 1H, Ph-H), 4.18 (dd, ¹ J = 4.8 Hz, ² J = 7.2 Hz, 1H, SCH), 3.29 (dd, ¹ J = 7.2 Hz, ² J = 18.0 Hz, 1H, CH ₂), 3.15 (dd, ¹ J = 4.4 Hz, ² J = 18.0 Hz, 1H, CH ₂) [3]
N-(4-chlorophenyl)-6-methyl-4-oxothiochromane-2-carboxamide (3g)	DMSO-d ₆	10.46 (s, 1H, CONH), 7.78 (s, 1H, Ph-H), 7.53 (d, J = 8.8 Hz, 2H, Ph-H), 7.34 (d, J = 8.8 Hz, 2H, Ph-H), 7.29 (d, J = 8.0 Hz, 1H, Ph-H), 7.20 (d, J = 8.0 Hz, 1H, Ph-H), 4.31 (t, J = 4.8 Hz, 1H, SCH), 3.16 (dd, ¹ J = 4.0 Hz, ² J = 16.8 Hz, 1H, CH ₂), 3.09 (dd, ¹ J = 4.8 Hz, ² J = 16.8 Hz, 1H, CH ₂), 2.29 (s, 3H, CH ₃) [3]
6-chloro-4-oxo-N-(p-tolyl)thiochromane-2-carboxamide (3d)	DMSO-d ₆	10.24 (s, 1H, CONH), 7.88 (d, J = 2.8 Hz, 1H, Ph-H), 7.52 (dd, ¹ J = 2.4 Hz, ² J = 8.4 Hz, 1H, Ph-H), 7.38 (d, J = 8.8 Hz, 3H, Ph-H), 7.08 (d, J = 8.0 Hz, 2H, Ph-H), 4.33 (t, J = 4.4 Hz, 1H, SCH), 3.21 (dd, ¹ J = 4.4 Hz, ² J = 16.8 Hz, 1H, CH ₂), 3.12 (dd, ¹ J = 4.8 Hz, ² J = 16.8

Hz, 1H, CH₂), 2.23 (s, 3H, CH₃)[3]

4-(hydroxyimino)-6-methyl-N-phenylthiochromane-2-carboxamide (4m)

DMSO-d₆

11.46 (s, 1H, OH), 10.26 (s, 1H, CONH), 7.71 (s, 1H, Ph-H), 7.54 (d, J = 8.0 Hz, 2H, Ph-H), 7.30 (t, J = 8.0 Hz, 2H, Ph-H), 7.15 (d, J = 8.0 Hz, 1H, Ph-H), 7.09–7.03 (m, 2H, Ph-H), 4.10 (t, J = 6.4 Hz, 1H, SCH), 3.20 (d, J = 1.6 Hz, 2H, CH₂), 2.28 (s, 3H, CH₃)[3]

Table 2: ¹³C NMR Spectroscopic Data of Thiochromanone Derivatives

Compound Name	Solvent	Chemical Shifts (δ , ppm)
6-chloro-4-oxo-N-phenylthiochromane-2-carboxamide (3a)	DMSO-d ₆	168.38, 149.92, 139.16, 132.55, 131.57, 130.63, 130.26, 129.28, 129.05, 129.45, 124.05, 119.60, 42.67, 28.32[3]
N-(4-chlorophenyl)-6-methyl-4-oxothiochromane-2-carboxamide (3g)	DMSO-d ₆	192.57, 169.25, 138.13, 135.29, 134.85, 134.78, 130.57, 129.21, 128.24, 127.59, 121.02, 42.79, 40.98, 20.83[3]
6-chloro-4-oxo-N-(p-tolyl)thiochromane-2-carboxamide (3d)	DMSO-d ₆	191.57, 168.75, 137.35, 136.54, 133.53, 133.06, 132.09, 130.49, 129.74, 129.69, 127.08, 119.48, 40.60, 40.42, 20.88[3]
4-(hydroxyimino)-6-methyl-N-phenylthiochromane-2-carboxamide (4m)	DMSO-d ₆	168.48, 150.85, 139.22, 135.40, 130.73, 130.26, 129.42, 129.26, 128.41, 125.74, 124.00, 119.60, 43.42, 29.13, 21.19[3]
Thiochromone 1,1-dioxide	Not specified	Not specified in detail, but a spectrum is available for viewing.[4]

Table 3: IR Spectroscopic Data of Thiochromanone Derivatives

Compound Name	Key Absorption Bands (cm ⁻¹)
2,3-dihydro-1,5-benzothiazepin-4(5H)-one 1-oxide (Isomeric Structure)	3180, 3100 (N-H), 1665 (C=O), 1040 (S=O)[5]
2,2-dimethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one 1-oxide (Isomeric Structure)	3160, 3100 (N-H), 1680, 1640 (C=O), 1040 (S=O)[5]
9-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one 1-oxide (Isomeric Structure)	3180, 3100 (N-H), 1690, 1640 (C=O), 1035 (S=O)[5]
Thiochromone and derivatives	C=O absorption for ynones: 1601-1649 cm ⁻¹ ; C=O for thiopyranones: 1606-1635 cm ⁻¹ [6]

Table 4: High-Resolution Mass Spectrometry (HRMS) Data of Thiochromanone Derivatives

Compound Name	Ionization Mode	Calculated m/z [M+Na] ⁺	Found m/z [M+Na] ⁺
6-chloro-4-(hydroxyimino)-N-phenylthiochromane-2-carboxamide (4a)	ESI	355.02785	355.02769[3]
N-(4-chlorophenyl)-6-methyl-4-oxothiochromane-2-carboxamide (3g)	ESI	354.03260	354.03244[3]
6-chloro-4-oxo-N-(p-tolyl)thiochromane-2-carboxamide (3d)	ESI	354.03260	354.03258[3]
4-(hydroxyimino)-6-methyl-N-phenylthiochromane-2-carboxamide (4m)	ESI	335.08247	335.08237[3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **Thiochromanone 1,1-dioxide** derivatives, based on common practices reported in the literature.[\[3\]](#)[\[7\]](#)[\[8\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz spectrometer. [\[3\]](#)[\[7\]](#)[\[8\]](#)
- Sample Preparation: Approximately 20 mg of the compound is dissolved in a deuterated solvent such as CDCl_3 or DMSO-d_6 .[\[9\]](#) The solution is then transferred to an NMR tube.
- Data Acquisition: Spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

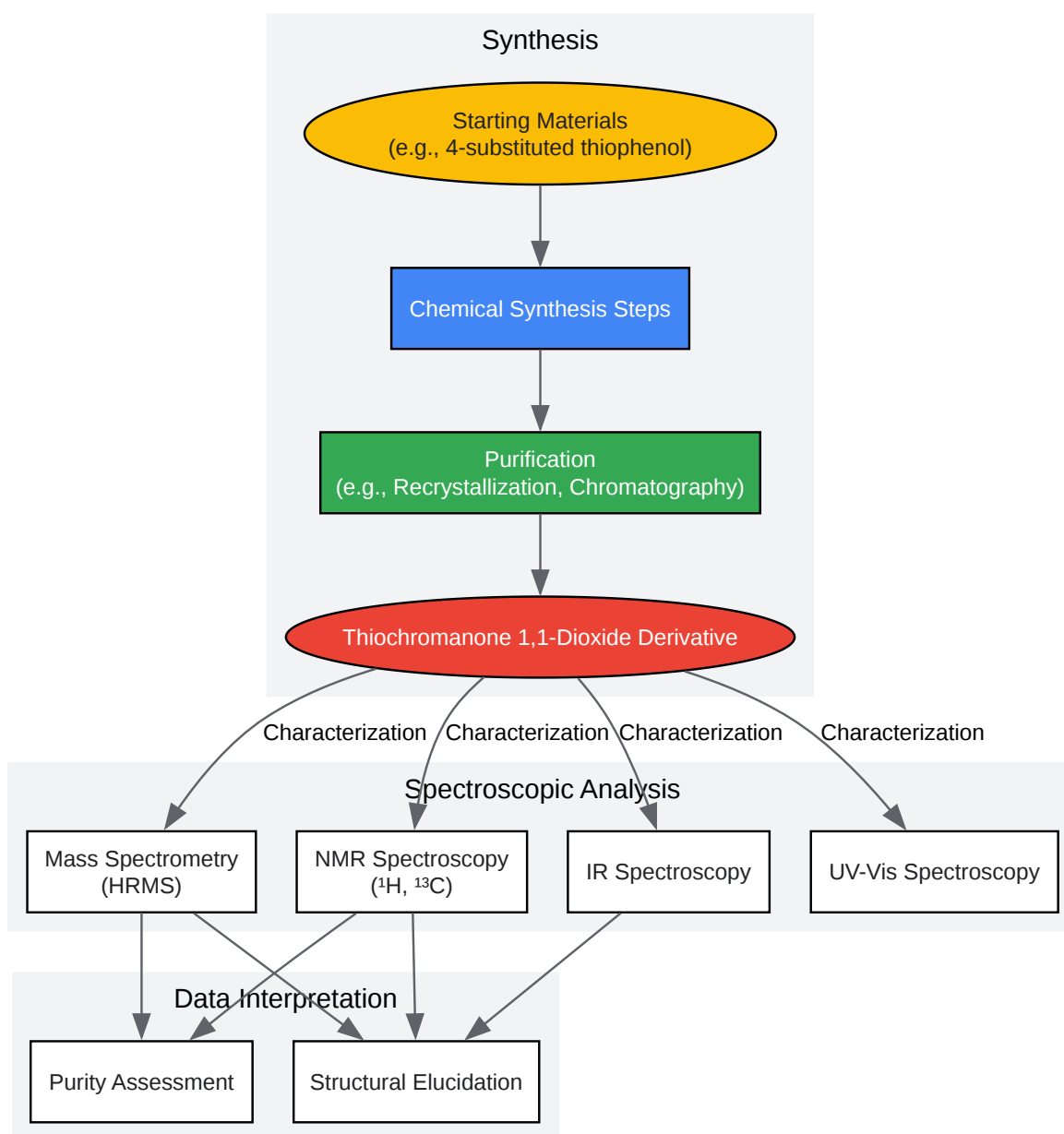
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
- Sample Preparation: Samples can be analyzed as neat compounds or by preparing KBr pellets.[\[9\]](#)[\[10\]](#) For KBr pellets, a small amount of the sample is mixed with spectroscopic grade KBr and pressed into a thin pellet.
- Data Acquisition: Spectra are typically recorded in the range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

- Instrumentation: High-resolution mass spectra are often obtained using a Time-of-Flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source.[\[3\]](#)[\[7\]](#)
- Sample Preparation: 1-2 mg of the sample is dissolved in 1 mL of HPLC grade acetonitrile. [\[9\]](#)
- Data Acquisition: The instrument is operated in positive or negative ion mode to detect the desired molecular ions, such as $[\text{M}+\text{H}]^+$, $[\text{M}+\text{Na}]^+$, or $[\text{M}-\text{H}]^-$.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of **Thiochromanone 1,1-dioxide** derivatives.



[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety [mdpi.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Spectroscopic dataset of Hedione's derivatives gathered during process development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrpa.com [ijrpa.com]
- To cite this document: BenchChem. [A Spectroscopic Comparison of Thiochromanone 1,1-Dioxide Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b096564#spectroscopic-comparison-of-thiochromanone-1-1-dioxide-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com